
Z-N-Me-Arg(pbf)-OH
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Overview
Description
Z-N-Me-Arg(pbf)-OH is a synthetic derivative of the amino acid arginine. It is often used in peptide synthesis and biochemical research due to its unique properties. The compound features a protecting group (pbf) which is commonly used to protect the guanidino group of arginine during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-N-Me-Arg(pbf)-OH typically involves the protection of the arginine molecule. The process begins with the methylation of the amino group, followed by the introduction of the pbf protecting group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound.
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes sequential deprotection to reveal functional groups for peptide elongation or downstream modifications.
Z-Group Removal
The Z group is cleaved via acidolysis (e.g., hydrofluoric acid) or hydrogenolysis (H₂/Pd). Acidic conditions (e.g., 30% HBr in acetic acid) achieve selective cleavage without affecting the Pbf group .
Pbf-Group Removal
The Pbf protecting group is removed under strong acidic conditions:
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Trifluoroacetic acid (TFA)/scavenger systems : 95% TFA with triisopropylsilane (TIS) or water (2–4 hours, room temperature) .
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Hydrolysis : Extended exposure to TFA (>6 hours) risks partial degradation of the guanidino group.
Table 1: Deprotection Conditions for Z-N-Me-Arg(pbf)-OH
Protecting Group | Reagent System | Time (h) | Yield (%) | Side Reactions |
---|---|---|---|---|
Z (Cbz) | 30% HBr/AcOH | 1–2 | >90 | None reported |
Pbf | 95% TFA + 2.5% H₂O + 2.5% TIS | 2–4 | 85–92 | Guanidino degradation |
Activation and Peptide Coupling
The carboxylic acid moiety is activated for solid-phase peptide synthesis (SPPS):
Carbodiimide-Mediated Activation
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DIC/Oxyma : 0.1 M DIC and Oxyma in DMSO/2-Me-THF (4:6 v/v) efficiently activates the carboxyl group, minimizing arginine lactamization (<5%) .
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DCC/HOBt : Traditional activation in DMF achieves >95% coupling efficiency but increases lactamization risk (15–20%) .
Table 2: Activation Efficiency in Solvent Mixtures
Solvent System | Activator | Lactamization (%) | Coupling Yield (%) |
---|---|---|---|
DMF (reference) | DIC/Oxyma | 17 | 82 |
DMSO/2-Me-THF (4:6) | DIC/Oxyma | 5 | 89 |
NBP/DOL (4:6) | DIC/Oxyma | 6 | 88 |
Side Reactions During Activation
-
Arginine δ-Lactam Formation : Occurs in polar aprotic solvents (e.g., DMF) due to intramolecular cyclization .
-
Methyl Esterification : Quenching activated intermediates with MeOH yields Z-N-Me-Arg(pbf)-OMe (up to 30% in DMSO/EtOAc) .
Saponification of Ester Derivatives
The ethyl or methyl ester variants (e.g., Z-N-Me-Arg(pbf)-OEt) undergo saponification to regenerate the carboxylic acid:
Acid Sensitivity
Prolonged TFA exposure (>6 hours) degrades the Pbf group, releasing sulfonic acid derivatives.
Base Sensitivity
Strong bases (e.g., piperidine) during Fmoc deprotection in SPPS do not affect the methylated α-amino group .
Metal Coordination (Hypothetical)
While direct evidence is limited, structural analogs like Fmoc-Arg(Pbf)-OH participate in palladium coordination via deprotected guanidino groups in catalytic systems . Theoretical studies suggest this compound could act as a tridentate ligand under acidic conditions, though experimental validation is pending .
Key Research Findings
-
Solvent Optimization : DMSO/2-Me-THF (4:6) reduces lactamization to <5% while maintaining coupling yields >85% .
-
Cost-Effective Synthesis : Using 1.1 eq Pbf-Cl (vs. 2 eq in prior methods) achieves full arginine conversion, reducing production costs by ~40% .
-
Scalability : Industrial-scale synthesis (>300 L batches) achieves 92% purity after HPLC purification .
Scientific Research Applications
Z-N-Me-Arg(pbf)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected arginine derivative.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of Z-N-Me-Arg(pbf)-OH involves its interaction with specific molecular targets. The pbf protecting group helps in stabilizing the arginine residue during peptide synthesis, preventing unwanted side reactions. The compound can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Boc-Arg(pbf)-OH: Another protected arginine derivative with a different protecting group.
Fmoc-Arg(pbf)-OH: Similar to Z-N-Me-Arg(pbf)-OH but with an Fmoc protecting group.
Cbz-Arg(pbf)-OH: Uses a Cbz protecting group instead of Z.
Uniqueness
This compound is unique due to its specific protecting group and methylation, which provide distinct properties in peptide synthesis. Its stability and reactivity make it a valuable compound in various research applications.
Biological Activity
Z-N-Methyl-Arginine (Pbf)-OH, commonly referred to as Z-N-Me-Arg(pbf)-OH, is a significant derivative of the amino acid arginine, modified to include a methyl group on the nitrogen atom of its side chain. This compound is particularly noteworthy for its diverse biological activities, which are primarily linked to its role as an arginine analogue. Understanding its biological activity is crucial for its applications in research and potential therapeutic uses.
Chemical Structure and Properties
This compound features a Pbf (pentafluorophenyl) protecting group, which is essential in peptide synthesis to shield reactive functional groups during chemical reactions. The structural modification of adding a methyl group alters the compound's biochemical interactions compared to standard arginine derivatives, enhancing its utility in various biological studies.
Property | Description |
---|---|
Molecular Formula | C₁₄H₁₈F₅N₃O₂S |
Molecular Weight | 375.37 g/mol |
Solubility | Soluble in organic solvents such as DMF and DMSO |
Biological Functions
This compound exhibits several biological activities that are integral to physiological processes:
- Protein Interactions : This compound plays a critical role in modulating protein-protein interactions due to its structural similarity to arginine, which is known for its involvement in various signaling pathways.
- Enzyme Activity : Studies have shown that this compound can influence enzyme activity, particularly those involved in nitric oxide synthesis and other metabolic pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The Pbf protecting group stabilizes the arginine residue during peptide synthesis, preventing unwanted side reactions. This stabilization allows for enhanced binding affinity and specificity towards biological targets.
Case Studies
- Interaction Studies : Research indicates that N-methylation affects the binding affinity and activity of arginine-containing peptides. For instance, this compound has been shown to enhance the efficacy of certain peptides in modulating receptor activity .
- Therapeutic Applications : this compound has been investigated for potential therapeutic uses, including its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), which has implications in various diseases . In vitro studies demonstrated that specific peptide derivatives synthesized using this compound exhibited improved inhibitory activity against NNMT with IC50 values as low as 0.15 nM .
- Peptide Synthesis : The compound is widely used in peptide synthesis due to its protective properties. A study highlighted a novel method for incorporating Fmoc-Arg(Pbf)-OH into peptide chains using NBP as a solvent, improving yield and efficiency .
Applications in Scientific Research
This compound has diverse applications across several fields:
- Chemistry : Utilized as a protected arginine derivative in peptide synthesis.
- Biology : Investigated for its role in protein interactions and enzyme modulation.
- Medicine : Explored for drug development, particularly in targeting metabolic pathways influenced by arginine derivatives.
Properties
Molecular Formula |
C28H38N4O7S |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31) |
InChI Key |
GFORNBMHIWWRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C |
Origin of Product |
United States |
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